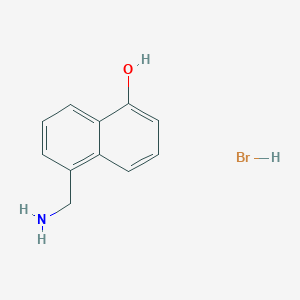
5-(Aminomethyl)naphthalen-1-ol hydrobromide
Descripción general
Descripción
5-(Aminomethyl)naphthalen-1-ol hydrobromide (5-AMNOH) is an organic compound with a wide range of applications in scientific research. It is a versatile reagent used in the synthesis of a variety of organic compounds, and has been used in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Protonation and Solvation Thermodynamics
The study by El-Dossoki (2016) explored the acid-base properties of naphthalen-1-ol derivatives, including insights into their protonation and solvation thermodynamics in aqueous solutions. This research provides foundational knowledge on the behavior of such compounds in different ionic strengths, contributing to the understanding of their chemical interactions in various environments El-Dossoki, 2016.
Photophysical Properties and Applications
Guo et al. (2012) investigated the long-lived triplet excited states of naphthalenediimide (NDI) derivatives, revealing their potential as organic triplet photosensitizers. This research suggests applications in photooxidation and triplet-triplet annihilation upconversions, highlighting the photophysical capabilities of naphthalene derivatives for technological applications Guo et al., 2012.
Synthesis and Application in Organic Electronics
García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, incorporating naphthalene derivatives. The study explores their potential use in organic light-emitting diodes (OLEDs), providing insights into the synthesis, characterization, and photophysical properties of these compounds García-López et al., 2014.
Antiprotozoal and Cytotoxic Properties
Research by Ganapaty et al. (2006) identified naphthalene derivatives from Diospyros assimilis with antiprotozoal and cytotoxic activities. This study contributes to the understanding of the biological activities of naphthalene derivatives and their potential medicinal applications Ganapaty et al., 2006.
Unnatural Amino Acids-Containing Tripeptides
Nahhas et al. (2018) introduced naphthalene-tripeptides as antimicrobial and anticancer agents. The study showcases the potential of incorporating unnatural amino acids into tripeptides for developing new therapeutic agents, underscoring the versatility of naphthalene derivatives in biomedical research Nahhas et al., 2018.
Propiedades
IUPAC Name |
5-(aminomethyl)naphthalen-1-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.BrH/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13;/h1-6,13H,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYQARUHAZXIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)O)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1377293.png)
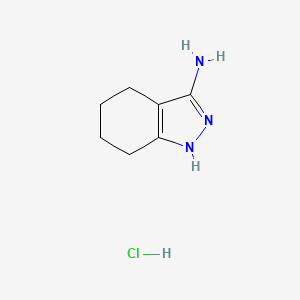
![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride](/img/structure/B1377296.png)

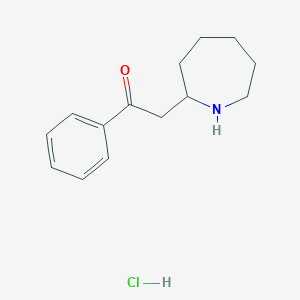

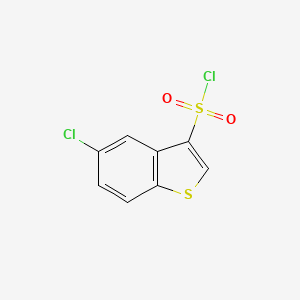

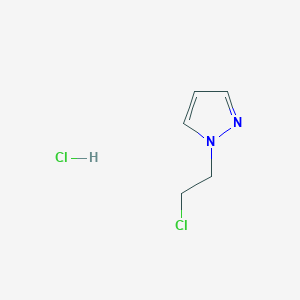
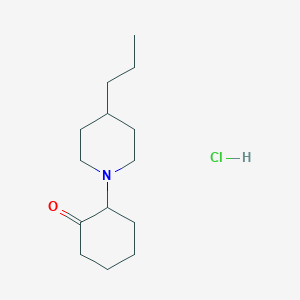
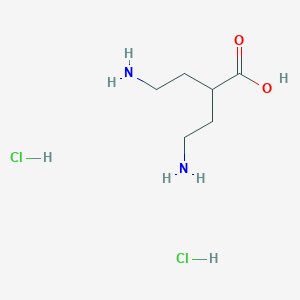
![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377313.png)
![octahydro-1H-pyrano[4,3-b]pyridine hydrochloride](/img/structure/B1377315.png)